2-Chloro-4-cyclohexyl-6-methylpyridine

Description

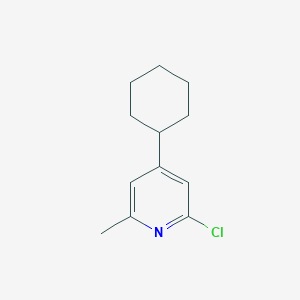

La 2-Chloro-4-cyclohexyl-6-méthylpyridine est un composé organique de formule moléculaire C12H16ClN. Il s'agit d'un dérivé de la pyridine, caractérisé par la présence d'un atome de chlore en position 2, d'un groupe cyclohexyle en position 4 et d'un groupe méthyle en position 6.

Propriétés

Formule moléculaire |

C12H16ClN |

|---|---|

Poids moléculaire |

209.71 g/mol |

Nom IUPAC |

2-chloro-4-cyclohexyl-6-methylpyridine |

InChI |

InChI=1S/C12H16ClN/c1-9-7-11(8-12(13)14-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |

Clé InChI |

OJUGOWAHPYVZGJ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=N1)Cl)C2CCCCC2 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 2-Chloro-4-cyclohexyl-6-méthylpyridine implique généralement la chloration de la 4-cyclohexyl-6-méthylpyridine. Une méthode courante est la réaction de la 4-cyclohexyl-6-méthylpyridine avec le chlorure de thionyle (SOCl2) sous reflux. La réaction se déroule comme suit : [ \text{C}_6\text{H}_5\text{C}_5\text{H}_9\text{N} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{C}_5\text{H}_9\text{NCl} + \text{SO}_2 + \text{HCl} ]

Méthodes de production industrielle : En milieu industriel, la production de la 2-Chloro-4-cyclohexyl-6-méthylpyridine peut être mise à l'échelle en utilisant des réacteurs à flux continu. Cette méthode permet un meilleur contrôle des conditions réactionnelles, conduisant à des rendements et une pureté plus élevés du produit final.

Types de réactions :

Réactions de substitution : La 2-Chloro-4-cyclohexyl-6-méthylpyridine peut subir des réactions de substitution nucléophile où l'atome de chlore est remplacé par d'autres nucléophiles tels que des amines, des thiols ou des alcoolates.

Réactions d'oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) pour former les N-oxydes de pyridine correspondants.

Réactions de réduction : La réduction de la 2-Chloro-4-cyclohexyl-6-méthylpyridine peut être réalisée en utilisant du dihydrogène (H2) en présence d'un catalyseur au palladium pour former la cyclohexylméthylpyridine correspondante.

Réactifs et conditions courantes :

Substitution nucléophile : Hydroxyde de sodium (NaOH) ou hydroxyde de potassium (KOH) en solutions aqueuses ou alcooliques.

Oxydation : Permanganate de potassium (KMnO4) en milieu acide ou neutre.

Réduction : Dihydrogène (H2) avec du palladium sur charbon (Pd/C) comme catalyseur.

Produits majeurs :

Substitution : 2-Amino-4-cyclohexyl-6-méthylpyridine, 2-Thio-4-cyclohexyl-6-méthylpyridine.

Oxydation : 2-Chloro-4-cyclohexyl-6-méthylpyridine N-oxyde.

Réduction : 4-Cyclohexyl-6-méthylpyridine.

4. Applications de la recherche scientifique

La 2-Chloro-4-cyclohexyl-6-méthylpyridine a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Biologie : Étudié pour son potentiel en tant que ligand dans les dosages biochimiques.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.

Industrie : Utilisé dans la production de produits agrochimiques et de produits chimiques de spécialité.

5. Mécanisme d'action

Le mécanisme d'action de la 2-Chloro-4-cyclohexyl-6-méthylpyridine implique son interaction avec des cibles moléculaires spécifiques. L'atome de chlore et le cycle pyridine peuvent participer à diverses interactions chimiques, notamment les liaisons hydrogène et l'empilement π-π. Ces interactions peuvent influencer l'affinité de liaison du composé aux enzymes ou aux récepteurs, modulant ainsi leur activité.

Composés similaires :

2-Chloro-6-méthylpyridine : Structure similaire mais sans le groupe cyclohexyle.

4-Cyclohexyl-6-méthylpyridine : Structure similaire mais sans l'atome de chlore.

2-Chloro-4-méthylpyridine : Structure similaire mais sans le groupe cyclohexyle.

Unicité : La 2-Chloro-4-cyclohexyl-6-méthylpyridine est unique en raison de la présence à la fois du groupe cyclohexyle et de l'atome de chlore, qui confèrent des propriétés chimiques et des schémas de réactivité distincts. Cette combinaison en fait un composé précieux pour diverses applications synthétiques et de recherche.

Applications De Recherche Scientifique

2-Chloro-4-cyclohexyl-6-methylpyridine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-Chloro-4-cyclohexyl-6-methylpyridine involves its interaction with specific molecular targets. The chlorine atom and the pyridine ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking. These interactions can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity.

Comparaison Avec Des Composés Similaires

2-Chloro-6-methylpyridine: Similar structure but lacks the cyclohexyl group.

4-Cyclohexyl-6-methylpyridine: Similar structure but lacks the chlorine atom.

2-Chloro-4-methylpyridine: Similar structure but lacks the cyclohexyl group.

Uniqueness: 2-Chloro-4-cyclohexyl-6-methylpyridine is unique due to the presence of both the cyclohexyl group and the chlorine atom, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound for various synthetic and research applications.

Activité Biologique

2-Chloro-4-cyclohexyl-6-methylpyridine is an organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a chlorine atom at the 2-position, a cyclohexyl group at the 4-position, and a methyl group at the 6-position of the pyridine ring. Its molecular formula is with a molecular weight of approximately 209.71 g/mol.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets in biological systems. The chlorine atom and the pyridine ring facilitate various chemical interactions, including hydrogen bonding and π-π stacking. These interactions can enhance the compound's binding affinity to enzymes or receptors, potentially modulating their activity.

Biological Applications

Research indicates that this compound has several promising applications:

- Medicinal Chemistry : The compound has been explored for its therapeutic properties, particularly in developing new pharmaceuticals. Its unique structure may allow it to act as a ligand in biochemical assays or as a lead compound for drug development.

- Agrochemicals : It is also utilized in producing agrochemicals, suggesting potential applications in crop protection.

- Biochemical Research : Investigated for its role as an intermediate in synthesizing more complex organic molecules, it is valuable in various chemical reactions and studies.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Chloro-6-methylpyridine | Lacks cyclohexyl group | Limited biological applications |

| 4-Cyclohexyl-6-methylpyridine | Lacks chlorine atom | Different reactivity patterns |

| 2-Chloro-4-methylpyridine | Lacks cyclohexyl group | Less effective in specific applications |

| This compound | Unique combination of chlorine and cyclohexyl groups | Enhanced binding affinity and activity |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes, impacting metabolic pathways related to cancer progression. This suggests its potential as an anti-cancer agent .

- Pharmacokinetics : A study examining the pharmacokinetics of related compounds showed that structural modifications significantly affect absorption and metabolism, indicating that similar studies on this compound could reveal critical insights into its therapeutic efficacy .

- Spectroscopic Analysis : Experimental FTIR and FT-Raman spectroscopic analyses have been conducted on related pyridine derivatives, providing insights into their vibrational modes and conformational stability, which are essential for understanding their biological interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.